N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Description
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a fluorinated benzamide group. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The benzothiazole moiety serves as a critical pharmacophore, while the fluorine substitution at the ortho position of the benzamide ring and the ethyl group on the benzothiazole nitrogen influence its electronic, steric, and intermolecular interaction properties .
Synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives with substituted benzoyl chlorides, followed by crystallization via slow evaporation to yield high-quality single crystals . Characterization methods include NMR, IR, and X-ray diffraction, which confirm its planar aromatic system and hydrogen-bonding motifs critical for stability .
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNXQXLYXBALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide typically involves the condensation of 3-ethyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The fluorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound has been studied for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known to exhibit antibacterial and antifungal properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, may have potential as anticancer agents. The compound’s ability to interact with specific molecular targets in cancer cells makes it a candidate for further investigation in drug development.
Industry: In the materials science field, this compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzothiazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorobenzamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide with analogous benzothiazole and benzamide derivatives:
Substituent Effects on Properties
Fluorine Position and Electronic Effects :
- The 2-fluorine on the benzamide ring in the target compound enhances electron-withdrawing effects, stabilizing the amide group and influencing hydrogen-bonding interactions. This contrasts with the 3-fluorine in N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (), where meta substitution reduces planarity and alters π-π stacking .
- Tri-fluorinated derivatives like Fo23 exhibit superior crystallinity due to increased halogen bonding (C-F···C interactions) and co-planar aromatic rings, which improve packing efficiency .
- Ethyl Group vs. This may enhance bioavailability in drug design contexts .
- Methoxy and Nitro Functional Groups: Methoxy substituents (e.g., 2-methoxybenzamide in ) increase solubility but reduce metabolic stability compared to fluorine.
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: The target compound and Fo23 both exhibit planar aromatic systems, but Fo23’s 1D amide···amide hydrogen bonds along the a-axis contrast with the ethyl group-induced steric hindrance in the target compound, which may disrupt close packing . Halogenated benzamides (e.g., Fo23) crystallize more readily than non-fluorinated analogs due to C-F···F-C and C-F···O interactions, a trend observed across fluorinated derivatives .
Spectroscopic Data :
- NMR : The ¹H NMR spectra of benzothiazole derivatives show distinct shifts for aromatic protons adjacent to fluorine (δ ~7.5–8.2 ppm) and ethyl groups (δ ~1.2–1.5 ppm for CH₃) .
- X-ray Diffraction : Single-crystal analyses reveal bond lengths and angles consistent with delocalized π-systems in benzothiazole-fluorobenzamide hybrids, with C=O and C-N distances typical for resonance-stabilized amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
